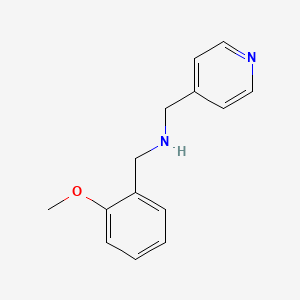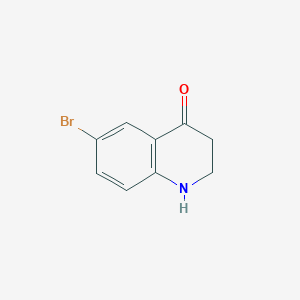![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/no-structure.png)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-, also known as Titanyl phthalocyanine (TiOPc), is a member of the highly photosensitive phthalocyanine compounds . It is one of the most successful leading materials used in the photocopying industry .
Molecular Structure Analysis
The molecular structure of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is complex. It has a molecular weight of 576.39 g/mol . The chemical formula is C32H16N8OTi .Physical And Chemical Properties Analysis
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is a dark purple powder/crystals . It has a melting point of 580.7 °C . It has a maximum absorption at 692 nm in chlorobenzene .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A high-yield synthesis method for pure oxo(phthalocyaninato)titanium(IV) was developed by heating a mixture of 1,2-dicyanobenzene, titanium(IV) butoxide, urea, and 1-octanol, highlighting an efficient pathway for condensation reactions with titanium(IV) butoxide and ammonia (Yao, H. Yonehara, & C. Pac, 1995). Furthermore, electropolymerizable non-ionic and quaternized ionic titanium(IV) phthalocyanines with specific substituents have been synthesized, with electrochemical studies showing the redox activity of these complexes (Bıyıklıoğlu, 2013).
Photocatalytic Applications
The preparation of Au/TiO2 with metal cocatalysts exhibiting strong surface plasmon resonance for photoinduced hydrogen formation under visible light irradiation shows the potential of modified titanium complexes in enhancing photocatalytic activity (Tanaka, Sakaguchi, Hashimoto, & Kominami, 2013). Another study presents fullerene-like polyoxotitanium cages with high solution stability, demonstrating novel structures for potential photocatalytic applications (Gao et al., 2016).
Electrochemical Properties
The electrochemical characterisation of tetra- and octa-substituted oxo(phthalocyaninato)titanium(IV) complexes has been reported, showing reversible redox processes indicating potential applications in electronic devices (Tau & Nyokong, 2007).
Interaction with Biological Systems
Studies on the interactions between titanium dioxide and phosphatidyl serine-containing liposomes reveal novel approaches for preparing supported phospholipid bilayers on TiO2, paving the way for biointeractive interfaces on titanium oxide surfaces for biomedical applications (Rossetti et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- It is known that this compound is used as a sensitizer for electrophotography , suggesting that its targets could be related to light-sensitive materials.
Mode of Action
The specific mode of action of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Given its use in electrophotography , it likely interacts with light to induce a photochemical reaction. This reaction could involve the excitation of electrons, leading to changes in the electrical properties of the material.
Biochemical Pathways
The biochemical pathways affected by Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Considering its role in electrophotography , it may influence pathways related to photoelectric conversion and signal transduction.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- As a compound used in electrophotography
Result of Action
The molecular and cellular effects of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Its role in electrophotography suggests that it may induce changes in electrical conductivity or charge distribution in response to light exposure.
Action Environment
The action, efficacy, and stability of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be influenced by various environmental factors. For instance, light intensity and wavelength can affect its photosensitivity . Additionally, temperature and humidity might impact its stability and performance.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can act as a sensitizer for electrophotography
Cellular Effects
Given its role in electrophotography, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high photosensitivity to NIR light, suggesting it may interact with biomolecules in a light-dependent manner
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 395.1 °C (dec.) (lit.) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be achieved through a multi-step process involving the reaction of phthalonitrile with titanium tetrachloride followed by oxidation and complexation reactions.", "Starting Materials": [ "Phthalonitrile", "Titanium tetrachloride", "Pyridine", "Sodium hydroxide", "Hydrogen peroxide", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Step 1: Phthalonitrile is reacted with titanium tetrachloride in the presence of pyridine to form the titanium phthalocyanine intermediate.", "Step 2: The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to form the oxo-titanium phthalocyanine.", "Step 3: The oxo-titanium phthalocyanine is then complexed with SP-5-12 in dimethylformamide to form the final product, Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-.", "Step 4: The final product is purified using chloroform and characterized using various spectroscopic techniques." ] } | |
Número CAS |
26201-32-1 |
Fórmula molecular |
C32H16N8OTi |
Peso molecular |
576.4 g/mol |
Nombre IUPAC |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
Clave InChI |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Otros números CAS |
26201-32-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
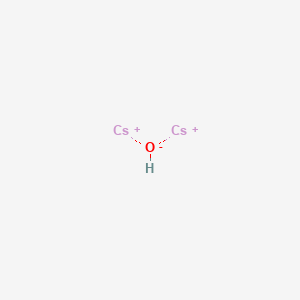
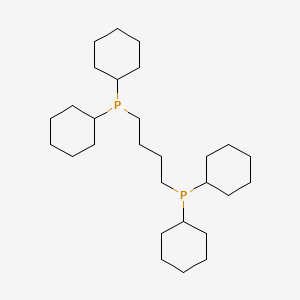
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
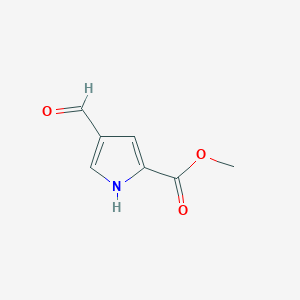

![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

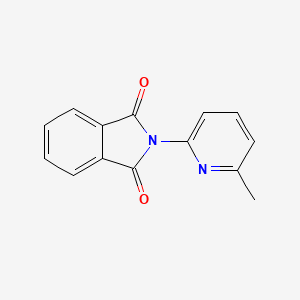
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
